Rhodomycin B

Beschreibung

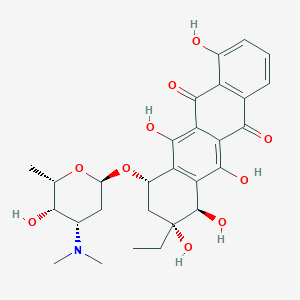

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1404-52-0 |

|---|---|

Molekularformel |

C28H33NO10 |

Molekulargewicht |

543.6 g/mol |

IUPAC-Name |

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1 |

InChI-Schlüssel |

HINUXGZHCXYZMB-DJNFHWKQSA-N |

Isomerische SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |

Kanonische SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |

Andere CAS-Nummern |

1404-52-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Rhodomycin B from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Rhodomycin B, an anthracycline antibiotic produced by the bacterium Streptomyces purpurascens. The document details the experimental protocols for microbial isolation, fermentation, compound extraction, and purification, and presents key quantitative data in a structured format. Furthermore, it visualizes the experimental workflows and the biosynthetic pathway of this compound using diagrams rendered in the DOT language.

Introduction

Anthracyclines are a class of aromatic polyketide secondary metabolites renowned for their potent antibacterial and antitumor properties.[1] First identified by H. Brockmann in 1963, rhodomycins represent a significant subgroup within this family.[1] this compound, produced by the soil-dwelling actinomycete Streptomyces purpurascens, is a notable member distinguished by its aglycone, β-rhodomycinone, and its sugar moieties.[1][2] This guide serves as a technical resource for professionals engaged in natural product discovery, providing comprehensive methodologies derived from key scientific literature.

Discovery and Characterization

This compound and its analogues have been successfully isolated from Streptomyces purpurascens strains sourced from soil samples.[1][3] The identification of this potent bioactive compound involves a multi-step process beginning with the isolation of the producing microorganism and culminating in detailed spectroscopic and biological characterization.

Producing Organism

-

Identification : The producing organism is typically identified through a combination of biochemical, cultural, physiological, and 16S rRNA gene analysis.[1][3]

Biological Activity

This compound has demonstrated significant biological activity, particularly against Gram-positive bacteria and specific cancer cell lines. This potency makes it a compound of interest for further drug development research.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization and biological activity of this compound, referred to as "Compound E" in the primary cited study.[1]

Table 1: Biological Activity of this compound

| Parameter | Test Organism/Cell Line | Result | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2 µg/ml | [1][3][4] |

| 50% Inhibitory Concentration (IC₅₀) | HeLa (cervical cancer) | 8.8 µg/ml | [1][3][4] |

| Cytotoxicity | L929 (murine fibroblast) | Not cytotoxic | [1] |

Table 2: Physicochemical and Chromatographic Data for this compound

| Parameter | Method | Details | Value | Reference |

| Rf Value | TLC | Silica gel; CHCl₃:MeOH:25% aqNH₃ (85:14:1) | 0.62 | [1] |

| UV-Visible λmax (nm) | UV-Vis Spectroscopy | In Methanol | 236, 256, 294, 495, 529 | [1] |

| Infrared Absorption νmax (cm⁻¹) | FT-IR Spectroscopy | KBr pellet | 3780, 2924, 1736, 1600, 1458, 1190, 1024, 825 | [1] |

| Aglycone Component | Acid Hydrolysis & TLC | - | β-Rhodomycinone | [1] |

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Streptomyces purpurascens. Accompanying diagrams visualize the logical flow of these protocols.

Isolation of Streptomyces purpurascens

The initial step involves the isolation of the target microorganism from environmental samples.

Caption: Workflow for the isolation of S. purpurascens from soil.

Protocol:

-

Sample Collection : Collect soil samples from desired locations and store them at -20°C.[1]

-

Pre-treatment : To reduce the prevalence of non-spore-forming bacteria, heat 1 gram of each soil sample at 60°C for 10 minutes.[1]

-

Serial Dilution : Serially dilute the pre-treated soil in sterile distilled water to 1:10 and 1:100 concentrations.[1]

-

Plating : Plate the diluted samples onto Starch-Casein (SC) agar plates.[1]

-

Incubation : Incubate the plates at 30°C for up to 14 days, monitoring for the appearance of distinct colonies characteristic of Streptomyces.[1]

-

Isolation and Maintenance : Subculture the resulting colonies onto Yeast Extract-Malt Extract (YEME) agar to obtain pure cultures, which are then maintained for further study.[1]

Fermentation and Extraction

Once a pure culture is obtained, it is cultivated in liquid media to produce this compound, which is then extracted.

Caption: Workflow for fermentation and crude extraction.

Protocol:

-

Seed Culture Preparation : Inoculate a loopful of S. purpurascens from a YEME agar slant into a 100 ml Erlenmeyer flask containing 25 ml of GS medium (glucose 10 g/L, soybean meal 10 g/L, NaCl 10 g/L, CaCO₃ 1 g/L). Incubate at 28°C on a shaker at 150 rpm for 48 hours.[1]

-

Production Fermentation : Use the seed culture to inoculate larger flasks containing production medium (e.g., GS or Potato Dextrose Broth) and incubate for 10 days under the same conditions.[1]

-

Harvesting : After the incubation period, harvest the flasks by separating the mycelial cake from the fermentation broth via centrifugation or filtration.[1]

-

Solvent Extraction : Extract both the mycelial cake and the spent broth with an equal volume of ethyl acetate. Alternatively, the mycelial cake can be extracted with acetone and the broth with chloroform.[1]

-

Concentration : Pool the organic extracts and concentrate them to dryness using a vacuum evaporator.[1]

-

Resuspension : Resuspend the dried crude extract in a minimal volume of methanol to obtain a clear, concentrated solution of the crude antibiotic complex.[1]

Purification and Characterization

The crude extract contains a mixture of rhodomycin analogues. This compound is purified from this complex using chromatography and its identity is confirmed.

Caption: Workflow for purification and characterization.

Protocol:

-

Preparative Thin Layer Chromatography (TLC) : Apply the concentrated crude extract to preparative silica gel TLC plates. Develop the plates using a solvent system of Chloroform:Methanol:25% aqueous Ammonia (85:14:1 v/v/v).[1]

-

Fraction Isolation : Identify the distinct colored bands under visible light. The band corresponding to this compound (Compound E) will have an Rf value of approximately 0.62. Carefully scrape this band from the plate.[1]

-

Elution : Elute the compound from the silica gel using a suitable solvent like methanol or chloroform, followed by filtration to remove the silica. Evaporate the solvent to yield the purified compound.

-

Acid Hydrolysis : To identify the aglycone and sugar components, add 0.5 ml of 0.1 N HCl to an aliquot of the purified fraction and heat at 85°C for 30 minutes. Extract the pigment aglycone with chloroform and analyze both the aglycone and the aqueous sugar layer by analytical TLC.[1]

-

Spectroscopic Analysis : Confirm the identity of the purified compound by acquiring UV-Visible and FT-IR spectra and comparing the data with published values.[1]

Rhodomycin Biosynthetic Pathway

Anthracycline biosynthesis is a complex process involving a Type II Polyketide Synthase (PKS) and numerous tailoring enzymes. The pathway can be generalized into three core stages: aglycone synthesis, deoxysugar synthesis, and glycosylation/tailoring.

Caption: High-level overview of the this compound biosynthetic pathway.

-

Aglycone Formation : The biosynthesis starts with the condensation of one propionyl-CoA starter unit and nine malonyl-CoA extender units by a Type II Polyketide Synthase (PKS) complex. A series of cyclization and aromatization reactions leads to the formation of the tetracyclic aglycone, ε-rhodomycinone.[2][4]

-

Deoxysugar Synthesis : Concurrently, a separate pathway converts glucose-1-phosphate into the activated deoxysugar TDP-L-daunosamine. In rhodomycin-producing strains, this sugar is further modified by N-methyltransferases, which add two methyl groups to the amino group to form TDP-L-rhodosamine, the characteristic sugar of this compound.[2][4]

-

Glycosylation and Tailoring : A glycosyltransferase attaches L-rhodosamine to the ε-rhodomycinone aglycone. This glycosylated intermediate then undergoes several post-PKS tailoring steps. It is suggested that the conversion from an ε-rhodomycinone glycoside to a β-rhodomycinone glycoside (the form found in this compound) occurs at this stage.[1] Genes within the rhodomycin biosynthetic cluster, such as the methylesterase RdmC, catalyze these final modifications to yield the mature this compound molecule.[2]

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Rhodomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomycin B, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by various Streptomyces species. Renowned for its potent antibacterial and cytotoxic activities, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a discussion of its mechanism of action, with a focus on its interaction with DNA. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and oncology.

Chemical Structure and Identification

This compound is a glycosidic anthracycline characterized by a tetracyclic aglycone, known as β-rhodomycinone, linked to the amino sugar rhodosamine.

Chemical Structure:

Caption: Simplified representation of the general structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

| Molecular Formula | C₂₈H₃₃NO₁₀ |

| CAS Number | 1404-52-0 |

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its purification, characterization, and formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 543.56 g/mol | [1] |

| Appearance | Reddish powder | [2] |

| Solubility | Soluble in methanol and ethyl acetate. | [2] |

Table 3: Spectral Data of this compound

| Spectral Data | Key Features | Source |

| UV-Visible (in Methanol) | λmax at 297 nm, 492-497 nm, 522-526 nm, and 557-562 nm | [1][2] |

| Infrared (IR) | Characteristic peaks for hydroxyl (3400-3300 cm⁻¹), ketonic/ester carbonyl (1740 cm⁻¹), and hydrogen-bonded carbonyl (1600 cm⁻¹) groups. | [1][2] |

Biological Activity

This compound exhibits significant biological activity, including antibacterial effects against Gram-positive bacteria and potent cytotoxicity against various cancer cell lines.

Table 4: Biological Activity of this compound

| Activity | Test Organism/Cell Line | Value | Source |

| Antibacterial (MIC) | Bacillus subtilis | 2 µg/mL | [1][2] |

| Cytotoxicity (IC₅₀) | HeLa (Human cervical cancer) | 8.8 µg/mL | [1][2] |

Mechanism of Action

The primary mechanism of action for this compound, like other anthracyclines, is believed to be its interaction with DNA. This interaction can occur through intercalation between DNA base pairs, leading to the inhibition of DNA replication and transcription, and the generation of reactive oxygen species (ROS) that cause cellular damage.

Caption: Proposed mechanism of action for this compound.

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the induction of apoptosis and cell cycle arrest suggests the involvement of key regulatory pathways such as p53, MAPK, and PI3K/Akt, which are common targets for anthracyclines. Further research is required to delineate the precise signaling cascades affected by this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces purpurascens

This protocol describes the extraction and purification of this compound from a culture of Streptomyces purpurascens.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Culture Streptomyces purpurascens in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions for secondary metabolite production.

-

Extraction: Harvest the culture broth and separate the mycelial mass by centrifugation. Extract the cell pellet with ethyl acetate to obtain the crude extract.

-

Purification:

-

Preparative Thin-Layer Chromatography (TLC): Apply the concentrated crude extract to preparative TLC plates and develop with an appropriate solvent system (e.g., chloroform:methanol, 15:1 v/v).

-

Fraction Collection: Scrape the band corresponding to this compound (identified by its characteristic red color and Rf value) from the TLC plate and elute the compound from the silica gel using a suitable solvent like methanol.

-

Further Purification (Optional): For higher purity, the collected fraction can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization of this compound

Confirm the identity and purity of the isolated this compound using the following spectroscopic techniques:

-

UV-Visible Spectroscopy: Dissolve the purified compound in methanol and record the absorption spectrum.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified compound to identify characteristic functional groups.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to elucidate the detailed chemical structure.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Conclusion

This compound remains a compound of significant interest due to its pronounced biological activities. This guide provides a foundational understanding of its chemical and physical properties, alongside practical experimental protocols. Further research into its specific interactions with cellular signaling pathways will be crucial for unlocking its full therapeutic potential and for the rational design of novel anthracycline-based anticancer agents with improved efficacy and reduced side effects.

References

The Anticancer Arsenal of Rhodomycin B: A Deep Dive into Its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer activity of Rhodomycin B, an anthracycline antibiotic. Synthesizing current research, this document is intended for researchers, scientists, and professionals in drug development. We will explore its interaction with cellular macromolecules, its impact on critical cell signaling pathways, and the resulting cytotoxic effects on cancer cells.

Core Mechanisms of Action

This compound, a member of the anthracycline family of natural products, exerts its potent anticancer effects through a multi-pronged attack on cancer cells.[1][2] The primary mechanisms include direct interaction with DNA, inhibition of essential enzymes for DNA replication, generation of cytotoxic reactive oxygen species, and the subsequent induction of programmed cell death (apoptosis) and cell cycle arrest.

DNA Intercalation and Binding

A fundamental aspect of this compound's activity is its ability to interact with nuclear DNA. Like other anthracyclines, it is understood to bind to DNA, an interaction that is crucial for its cytotoxic effects.[3] Studies on related compounds show that this binding can occur through intercalation, where the planar ring structure of the molecule inserts itself between DNA base pairs.[4][5] This physical disruption of the DNA helix interferes with critical cellular processes such as transcription and replication. Spectroscopic and molecular modeling studies of similar rhodamine-based dyes confirm a groove-binding mode of interaction with the DNA helix.[6] The binding affinity of various anthracyclines to DNA often correlates with their biological activity.[3]

Inhibition of Topoisomerase II

This compound functions as a topoisomerase II "poison". Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication by creating and resealing double-strand breaks.[7][8] Anthracyclines stabilize the transient intermediate state of this process, known as the DNA-Topoisomerase II cleavage complex (Top2cc).[7] By preventing the re-ligation of the DNA strands, the drug converts a transient break into a permanent, cytotoxic DNA lesion.[7][9] This accumulation of irreversible DNA double-strand breaks is a major trigger for downstream cell death pathways.[7][8] The therapeutic activity of anthracyclines is largely attributed to their action on the Top2α isoform, which is highly expressed in proliferating cancer cells.[7]

Generation of Reactive Oxygen Species (ROS)

A significant component of this compound's mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10] The quinone structure within the rhodomycin molecule can participate in redox cycling, leading to the formation of superoxide radicals and subsequently other ROS like hydrogen peroxide.[10] This process can be exacerbated when the drug accumulates in mitochondria, disrupting the electron transport chain and leading to further ROS production.[10][11] The resulting surge in intracellular ROS overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids, thereby contributing to apoptosis.[10][12]

Induction of Apoptosis and Cell Cycle Arrest

The molecular damage inflicted by this compound culminates in the activation of cellular self-destruction programs, primarily apoptosis and cell cycle arrest.

Triggering Apoptotic Pathways

Apoptosis, or programmed cell death, is a key outcome of this compound treatment. The extensive DNA damage and oxidative stress activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Mitochondrial damage, caused by ROS and the actions of pro-apoptotic proteins, leads to the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3/7, leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death.[13]

-

Extrinsic Pathway: Evidence from related compounds suggests that anthracyclines can upregulate death receptors like Fas on the cell surface, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.[14]

The induction of apoptosis is a hallmark of an effective anticancer agent.[13]

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of anthracycline antibiotics with biopolymers: comparative studies of DNA binding and antimicrobial activity of rhodomycin-type anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. embopress.org [embopress.org]

- 9. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodamine B induces oxidative stress and cervical epithelial cell proliferation in the uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SE [thermofisher.com]

- 13. Apoptosis and antimigration induction in human skin cancer cells by rhodomyrtone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxic Effects of Rhodomycin B on HeLa Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Rhodomycin B on human cervical adenocarcinoma (HeLa) cell lines. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary data and methodologies to investigate the anticancer potential of this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Data Summary

The cytotoxic potential of this compound against HeLa cells has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, has been determined and is presented below.

| Compound | Cell Line | Assay | IC50 Value | Citation |

| This compound | HeLa | MTT Assay | 8.8 µg/mL | [1][2][3] |

Table 1: Cytotoxicity of this compound on HeLa Cells. This table summarizes the reported IC50 value of this compound against the HeLa cell line as determined by the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to assess the cytotoxic effects of this compound on HeLa cells.

Cell Culture and Maintenance

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4] For experimental procedures, cells are typically seeded in multi-well plates and allowed to adhere overnight.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4][5]

-

Compound Treatment: Prepare various concentrations of this compound in the culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the plate for a predetermined period, for example, 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 620 nm can also be used.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Protocol:

-

Cell Treatment: Seed HeLa cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[5][7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade.[8][9]

Protocol:

-

Protein Extraction: Treat HeLa cells with this compound, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

While specific signaling pathways activated by this compound in HeLa cells have not been extensively elucidated, its classification as an anthracycline suggests several probable mechanisms of action. Anthracyclines like doxorubicin are known to exert their cytotoxic effects through multiple pathways.[10]

DNA Damage and Topoisomerase II Inhibition

A primary mechanism of anthracyclines is the inhibition of topoisomerase II.[11][12] This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines lead to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

Topoisomerase II Inhibition Pathway

Caption: Proposed pathway of this compound-induced cytotoxicity via Topoisomerase II inhibition.

Generation of Reactive Oxygen Species (ROS)

Anthracyclines can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[13][14][15] Excessive ROS can induce oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. This can, in turn, trigger apoptotic cell death through various signaling cascades.

ROS-Mediated Apoptosis Pathway

Caption: Hypothetical pathway of this compound-induced apoptosis through ROS generation.

Intrinsic Apoptotic Pathway

The cellular damage induced by this compound likely converges on the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates caspases (such as caspase-9 and the executioner caspase-3), ultimately leading to programmed cell death.[10][16][17]

Intrinsic Apoptosis Signaling

Caption: Overview of the intrinsic apoptosis pathway potentially activated by this compound.

Conclusion

This compound demonstrates significant cytotoxic effects against HeLa cell lines. The data and protocols presented in this guide provide a solid foundation for further investigation into its anticancer properties. Future research should focus on elucidating the specific signaling pathways modulated by this compound in HeLa cells, its effects on the cell cycle, and its potential for in vivo efficacy. A thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2.8.1. MTT cell viability assay [bio-protocol.org]

- 5. rsc.org [rsc.org]

- 6. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Doxorubicin-induced cell death requires cathepsin B in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. embopress.org [embopress.org]

- 13. Production of reactive oxygen species in mitochondria of HeLa cells under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

An In-depth Technical Guide to the Aglycone and Sugar Moieties of Rhodomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin B is an anthracycline antibiotic produced by various species of Streptomyces, most notably Streptomyces purpurascens.[1][2][3] Like other members of the anthracycline class, which are vital in cancer chemotherapy, this compound's structure consists of a tetracyclic aglycone core glycosidically linked to a sugar moiety. Understanding the distinct properties and interactions of these two components is crucial for the rational design of novel anthracycline analogs with improved efficacy and reduced toxicity. This guide provides a comprehensive technical overview of the aglycone and sugar moieties of this compound, including their chemical structures, physicochemical properties, and the experimental protocols for their isolation and characterization.

Chemical Structure and Moieties

This compound is comprised of the aglycone β-rhodomycinone and the amino sugar L-rhodosamine . The sugar is attached to the aglycone via a glycosidic bond.

Aglycone Moiety: β-Rhodomycinone

The aglycone portion of this compound is β-rhodomycinone, a polyketide-derived tetracyclic quinone. Its structure is fundamental to the intercalating ability of anthracyclines with DNA, a key aspect of their cytotoxic mechanism.

Sugar Moiety: L-Rhodosamine

The sugar moiety attached to β-rhodomycinone is L-rhodosamine, a deoxyamino sugar. The sugar component of anthracyclines plays a significant role in their sequence-specific binding to DNA and can influence their pharmacological properties, including cellular uptake and toxicity.

The overall structure of this compound is illustrated in the following diagram:

Caption: General structure of this compound, illustrating the connection between the β-rhodomycinone aglycone and the L-rhodosamine sugar moiety.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its constituent moieties.

Table 1: Physicochemical Properties

| Property | This compound | β-Rhodomycinone | L-Rhodosamine |

| Molecular Formula | C₂₈H₃₃NO₁₀[1] | C₂₀H₁₈O₇ | C₈H₁₇NO₃ |

| Molecular Weight | 543.56 g/mol [1] | 386.35 g/mol | 175.23 g/mol |

| Melting Point | Data not readily available | Data not readily available | Data not readily available |

| Specific Rotation [α] | Data not readily available | Data not readily available | Data not readily available |

Table 2: Spectroscopic Data

| Spectroscopic Technique | This compound | β-Rhodomycinone | L-Rhodosamine |

| UV-Visible (λmax) | In Methanol: 297 nm, 492-497 nm, 522-526 nm, 557-562 nm[1] | Characteristic anthracycline absorption pattern, specific data for the isolated aglycone is dependent on solvent and pH. | Lacks a significant chromophore for UV-Vis absorption in the 200-800 nm range. |

| Infrared (IR, cm⁻¹) | Characteristic peaks for hydroxyl groups (3400-3300 cm⁻¹), ketonic or ester carbonyl groups (1740 cm⁻¹), and hydrogen-bonded carbonyls (1600 cm⁻¹)[1] | Similar to this compound, with prominent hydroxyl and carbonyl absorptions. | Dominated by absorptions from hydroxyl, amine, and C-H bonds. |

| ¹H NMR (ppm) | Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended. | Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended. | Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended. |

| ¹³C NMR (ppm) | Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended. | Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended. | Complete, unambiguous chemical shift data is not readily available in the public domain. Consultation of specialized databases is recommended. |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces purpurascens

The following workflow outlines the general procedure for the isolation and purification of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Culture and Fermentation: Streptomyces purpurascens is cultured in a suitable liquid fermentation medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelial cake is extracted with acetone, while the supernatant is extracted with an organic solvent such as ethyl acetate.[1] The organic extracts are then combined and concentrated.

-

Purification: The crude extract is further purified using chromatographic techniques. Preparative Thin Layer Chromatography (TLC) is a common method for separating the different rhodomycin analogues.[1]

Hydrolysis of this compound and Separation of Moieties

Acid hydrolysis is employed to cleave the glycosidic bond, separating the aglycone from the sugar moiety.

Caption: Workflow for the acid hydrolysis of this compound and subsequent separation.

Detailed Methodology:

-

Acid Hydrolysis: A solution of purified this compound is treated with dilute hydrochloric acid (e.g., 0.3 N HCl) and heated (e.g., at 85°C for 1 hour) to facilitate the hydrolysis of the glycosidic linkage.[4]

-

Extraction and Separation: After hydrolysis, the reaction mixture is subjected to liquid-liquid extraction. The water-insoluble aglycone, β-rhodomycinone, partitions into the organic phase (e.g., chloroform), while the water-soluble amino sugar, L-rhodosamine, remains in the aqueous phase.[4]

-

Analysis by Thin Layer Chromatography (TLC): The separated aglycone and sugar fractions are analyzed by TLC to confirm their identity by comparison with authentic standards.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase for Aglycones: A non-polar system such as Chloroform:Methanol (20:1, v/v).[4]

-

Mobile Phase for Sugars: A more polar system is required.

-

Visualization: Spots can be visualized under UV light or by using specific staining reagents.

-

Conclusion

A thorough understanding of the distinct chemical and physical properties of the aglycone (β-rhodomycinone) and sugar (L-rhodosamine) moieties of this compound is paramount for the advancement of anthracycline-based drug discovery. The experimental protocols detailed in this guide provide a framework for the isolation and characterization of these critical components. Further detailed spectroscopic analysis, particularly comprehensive NMR studies, will be instrumental in elucidating the subtle structural nuances that govern the biological activity of this compound and its derivatives, paving the way for the development of next-generation anticancer agents.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces purpurascens - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Rhodomycin B Extraction from Streptomyces Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomycin B is an anthracycline antibiotic produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites.[1][2] Anthracyclines are a class of potent chemotherapeutic agents, and this compound has demonstrated significant biological activity, including antibacterial and cytotoxic effects.[1][3][4] This document provides a detailed protocol for the extraction and partial purification of this compound from Streptomyces culture, based on established methodologies.

Data Presentation

The following table summarizes quantitative data related to the extraction and biological activity of this compound and its analogues from Streptomyces species.

| Parameter | Value | Species | Reference |

| Extraction Yield | |||

| Crude Antibiotic Complex | ~150 mg from 200 ml broth | S. purpurascens | [1] |

| Purified β-rhodomycinone | 5 mg/L | S. griseus | [5] |

| Purified γ-rhodomycinone | 1.5 mg/L | S. griseus | [5] |

| Biological Activity | |||

| MIC of this compound vs. Bacillus subtilis | 2 µg/ml | S. purpurascens | [1][3] |

| IC50 of this compound vs. HeLa cell line | 8.8 µg/ml | S. purpurascens | [1][3] |

Experimental Protocols

This protocol details the steps for the cultivation of Streptomyces, followed by the extraction and purification of this compound.

Culture of Streptomyces

-

Media Preparation: Prepare Starch-Yeast extract medium or Tryptone Soya Broth for the cultivation of Streptomyces.[1][6] The pH of the medium should be adjusted to neutral (pH 7.0) before sterilization.[3]

-

Inoculation and Incubation: Inoculate the sterile medium with a spore suspension or a vegetative mycelium from a fresh plate of Streptomyces. Incubate the culture at 28-30°C for 7 to 8 days with shaking at 150 rpm.[1][6]

Extraction of this compound

This protocol provides two alternative methods for the extraction of the crude antibiotic complex.

Method A: Acetone-Chloroform Extraction [1]

-

Mycelial Extraction: Separate the mycelial cake from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake with acetone (e.g., 100 ml acetone for the mycelial cake from 200 ml broth).

-

Concentrate the acetone extract to approximately one-fourth of its original volume.

-

Re-extract the concentrated acetone extract with chloroform (e.g., 25 ml chloroform).

-

Broth Extraction: Extract the spent broth with an equal volume of chloroform.

-

Pooling and Concentration: Combine the chloroform extracts from the mycelium and the broth. Concentrate the pooled extract to dryness under reduced pressure.

-

Precipitation: Add an excess of petroleum ether (60-80°C) to the concentrated extract to precipitate the crude antibiotic complex.[1]

Method B: Ethyl Acetate Extraction [3][4][6]

-

pH Adjustment: Adjust the pH of the whole culture broth to 7.0.[3]

-

Solvent Extraction: Extract the culture broth with an equal volume of ethyl acetate (1:1, v/v).[3][6] Shake the mixture vigorously for 20 minutes in a separating funnel.

-

Phase Separation: Allow the phases to separate and collect the upper ethyl acetate phase containing the antibiotic.

-

Concentration: Evaporate the ethyl acetate extract to dryness at 40°C under reduced pressure to obtain the crude extract.[6]

Purification by Preparative Thin Layer Chromatography (TLC)

-

Sample Preparation: Dissolve the crude extract in a small volume of methanol.

-

TLC Plate: Use a preparative Silica gel 60 F254 TLC plate.

-

Spotting: Apply the dissolved crude extract as a band onto the TLC plate.

-

Development: Develop the plate in a solvent system of Chloroform: Methanol: 25% aqueous NH₃ (85:14:1).[1]

-

Visualization and Isolation: After development, air dry the plate. This compound will appear as a distinct orange to red colored band.[1] Scrape the silica gel corresponding to the this compound band and elute the compound with a suitable solvent like methanol.

-

Final Concentration: Evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

Caption: Experimental workflow for this compound extraction.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C28H33NO10 | CID 3037123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. banglajol.info [banglajol.info]

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Rhodomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin B is an anthracycline antibiotic produced by various Streptomyces species, including Streptomyces purpurascens.[1][2] Anthracyclines are a well-known class of compounds recognized for their potent antibacterial and antitumor properties.[1] this compound has demonstrated activity, particularly against Gram-positive bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[3]

Mechanism of Action

This compound, as an anthracycline, exerts its antimicrobial effect primarily through the disruption of DNA synthesis. The mechanism involves the intercalation of the planar chromophore moiety of the anthracycline into the DNA double helix. This insertion between base pairs obstructs the processes of DNA replication and transcription. Furthermore, anthracyclines are known to inhibit topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, the religation of DNA strands is prevented, leading to double-strand breaks and subsequent cell death.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes a known MIC value for this compound against a common Gram-positive bacterium. This value can be used as a reference for designing the concentration range in the MIC assay.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| This compound | Bacillus subtilis | 2 | [1][2][4][5] |

Experimental Protocol: Broth Microdilution Method

This protocol outlines the steps for determining the MIC of this compound.

Materials and Reagents

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., DMSO, methanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Bacterial strain(s) of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Quality control (QC) bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reagent reservoirs

Experimental Workflow

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Procedure

Day 1: Preparation and Inoculation

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.

-

Further dilute this stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration in the microtiter plate. For example, if the highest desired concentration is 64 µg/mL, the working stock should be 128 µg/mL.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer (OD at 625 nm) or a nephelometer can be used for standardization.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

-

Add 200 µL of the this compound working stock solution (e.g., 128 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in these wells to 200 µL and halve the drug concentration to the desired final range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Day 2: Reading and Interpreting Results

-

Visual Inspection:

-

Examine the microtiter plate. The sterility control (well 12) should show no growth (clear).

-

The growth control (well 11) should show turbidity or a pellet of bacterial growth at the bottom.

-

Visually inspect wells 1 through 10 for bacterial growth.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]

-

Quality Control

It is essential to include a standard quality control strain with a known MIC range for the antimicrobial agent being tested. For this compound, if a standard range is not available, it is recommended to use a common QC strain like Staphylococcus aureus ATCC 29213 and establish an in-house acceptable range.

Data Presentation

Results should be recorded in a clear, tabular format.

Example MIC Data Table

| Strain | This compound Concentration (µg/mL) | MIC (µg/mL) |

| 64 | 32 | |

| Bacillus subtilis | - | - |

| S. aureus ATCC 29213 | - | - |

(-) indicates no visible growth; (+) indicates visible growth.

Conclusion

This application note provides a comprehensive protocol for the determination of the MIC of this compound using the broth microdilution method. Adherence to this standardized procedure will ensure accurate and reproducible results, which are crucial for the evaluation of this antibiotic's efficacy and for its potential development as a therapeutic agent.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anthracycline - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Development of Rhodomycin B Derivatives for Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Rhodomycin B derivatives with the goal of enhancing their bioactivity. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is an anthracycline antibiotic with known antibacterial and antitumor properties.[1][2] Like other anthracyclines, its biological activity is attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. However, the clinical use of many anthracyclines is often limited by cardiotoxicity. Consequently, significant research efforts have been directed towards the synthesis and evaluation of this compound derivatives with improved therapeutic indices, including enhanced bioactivity against cancer cells and reduced toxicity. This document outlines key findings and methodologies in this area of research.

Data Presentation: Bioactivity of this compound and Its Derivatives

The following tables summarize the reported bioactivity of this compound and some of its naturally occurring and synthetic derivatives.

Table 1: Cytotoxicity of Rhodomycin Analogues Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| This compound | HeLa | 8.8 | [1][3] |

| α2-Rhodomycin II | HeLa | 8.8 | [1][3] |

| Obelmycin | HeLa | 8.8 | [1][3] |

| This compound | L929 (non-cancerous) | No cytotoxicity observed | [1][3] |

| α2-Rhodomycin II | L929 (non-cancerous) | No cytotoxicity observed | [1][3] |

| Obelmycin | L929 (non-cancerous) | No cytotoxicity observed | [1][3] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

| This compound | Bacillus subtilis | 2 | [1][3] |

Experimental Protocols

Isolation and Purification of Rhodomycin Analogues from Streptomyces purpurascens

This protocol is based on the methods described by Holkar et al. (2013).[1]

Objective: To isolate and purify this compound and its analogues from a culture of Streptomyces purpurascens.

Materials:

-

Streptomyces purpurascens culture

-

Yeast extract-malt extract (YEME) agar

-

Production medium (e.g., soybean meal-glucose medium)

-

Ethyl acetate

-

Methanol

-

Preparative Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

-

UV-Vis spectrophotometer

-

FT-IR spectrometer

Procedure:

-

Cultivation: Inoculate Streptomyces purpurascens on YEME agar plates and incubate for 7-10 days. Transfer a loopful of the culture to the production medium and incubate in a shaker at 28°C for 7 days.

-

Extraction: After incubation, harvest the culture broth and mycelium. Extract the bioactive compounds from both the broth and the mycelium using ethyl acetate. Combine the ethyl acetate extracts and evaporate to dryness under vacuum.

-

Purification: Resuspend the crude extract in a minimal volume of methanol. Apply the concentrated extract to preparative TLC plates. Develop the plates using the chosen solvent system.

-

Isolation: After development, visualize the separated bands under UV light. Scrape the individual bands corresponding to different colored compounds (rhodomycins are typically red or orange).

-

Characterization: Elute the compounds from the silica gel using methanol. Analyze the purified fractions using UV-Vis and FT-IR spectroscopy to confirm their identity by comparing the spectra with published data for this compound and its analogues.

Synthesis of this compound Derivatives with Modified Sugar Moieties

This protocol provides a general framework for the glycosylation of β-rhodomycinone to generate novel derivatives, based on the work of Aligiannis et al. (2002).[4]

Objective: To synthesize novel this compound derivatives by modifying the sugar moiety to investigate structure-activity relationships.

Materials:

-

β-rhodomycinone (the aglycone of this compound)

-

Protected sugar donors (e.g., glycosyl halides or thioglycosides of novel sugars)

-

Glycosylation promoter (e.g., silver triflate, N-iodosuccinimide/triflic acid)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Molecular sieves

-

Inert atmosphere (e.g., argon or nitrogen)

-

Deprotection reagents (e.g., trifluoroacetic acid for acid-labile protecting groups, sodium methoxide for acyl groups)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Dry all glassware thoroughly. Activate molecular sieves by heating under vacuum.

-

Glycosylation Reaction: In a flame-dried flask under an inert atmosphere, dissolve β-rhodomycinone and the protected sugar donor in anhydrous DCM. Add activated molecular sieves. Cool the reaction mixture to the appropriate temperature (e.g., -20°C to 0°C).

-

Promoter Addition: Add the glycosylation promoter dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated sodium bicarbonate solution). Filter the mixture, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Glycosylated Product: Purify the crude product by silica gel column chromatography.

-

Deprotection: Remove the protecting groups from the sugar moiety using appropriate deprotection reagents and conditions.

-

Final Purification: Purify the final deprotected this compound derivative by chromatography to obtain the desired compound. Characterize the final product using NMR spectroscopy and mass spectrometry.

MTT Assay for Cytotoxicity Evaluation

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described by Holkar et al. (2013).[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa) and a non-cancerous cell line (e.g., L929)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Topoisomerase II Inhibition Assay

This protocol is a well-established method to determine if a compound inhibits the catalytic activity of topoisomerase II.

Objective: To assess the inhibitory effect of this compound derivatives on human topoisomerase IIα.

Materials:

-

Human topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound derivatives

-

Stop solution (e.g., 1% SDS, 50 mM EDTA)

-

Proteinase K

-

Agarose gel

-

Gel loading buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

-

Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.

-

Enzyme Addition: Add human topoisomerase IIα to each tube to initiate the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution, followed by the addition of proteinase K to digest the enzyme. Incubate at 37°C for another 30 minutes.

-

Agarose Gel Electrophoresis: Add gel loading buffer to each sample and load them onto an agarose gel. Run the gel until the different DNA topoisomers are well separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Analysis: Analyze the gel. Inhibition of topoisomerase II will result in the persistence of the supercoiled DNA form, while the relaxed form will be present in the no-drug control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary mechanism of action of anthracyclines like this compound is the inhibition of topoisomerase II, which leads to DNA damage and the induction of apoptosis. This process can activate several downstream signaling pathways.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Further research is needed to elucidate the specific effects of different this compound derivatives on other key signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways. It is hypothesized that the cellular stress induced by these compounds could modulate these pathways, potentially contributing to their overall anticancer effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives.

Caption: Workflow for the development of this compound derivatives.

Conclusion

The development of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents with enhanced bioactivity and potentially reduced side effects. The protocols and data presented herein provide a foundational framework for researchers in this field. Future work should focus on the synthesis of a wider array of derivatives, comprehensive evaluation of their activity against a broader panel of cancer cell lines, and in-depth investigation into their specific effects on key cellular signaling pathways. This will enable a more complete understanding of their structure-activity relationships and facilitate the identification of lead candidates for further preclinical and clinical development.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and cytotoxic activity of some new rhodomycin derivatives bearing modifications in the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodomycin B Production in Streptomyces Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Rhodomycin B from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for optimizing this compound production in a new Streptomyces isolate?

A1: For a new Streptomyces isolate, the initial focus should be on optimizing the culture medium and physical fermentation parameters. Key starting points include selecting appropriate carbon and nitrogen sources, and determining the optimal initial pH and incubation temperature. A good baseline medium for many Stre-ptomyces species is the Glucose Soyabean Meal (GS) medium.

Q2: Which carbon and nitrogen sources are known to influence this compound yield?

A2: While specific quantitative data for this compound is limited, studies on Streptomyces secondary metabolite production indicate that complex carbon sources like starch and certain simple sugars can enhance yield. For nitrogen sources, organic sources such as yeast extract, peptone, and soyabean meal are often superior to inorganic sources. It is crucial to test a range of sources to find the optimal combination for your specific strain.

Q3: How critical is pH control during the fermentation process?

A3: pH is a critical parameter in Streptomyces fermentation. The optimal pH for growth and antibiotic production can differ. Generally, Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0).[1] Maintaining the pH within the optimal range throughout the fermentation can significantly impact the final yield. For some related antibiotics, controlling the pH at 7.0 resulted in substantially higher production compared to more acidic or alkaline conditions.[1]

Q4: What is the recommended temperature for this compound fermentation?

A4: The optimal temperature for secondary metabolite production in Streptomyces is typically between 28°C and 30°C. Temperature can influence both the growth rate and the activity of biosynthetic enzymes. It is advisable to conduct a temperature optimization study for your specific Streptomyces strain to maximize this compound yield.

Q5: How can I extract and quantify this compound from the fermentation broth?

A5: this compound, being an anthracycline, is typically extracted from the fermentation broth (both cells and supernatant) using an organic solvent like ethyl acetate.[2] After extraction, the solvent is evaporated, and the crude extract can be further purified. Quantification can be performed using techniques like Thin Layer Chromatography (TLC) for initial assessment, followed by more precise methods such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry.[2]

Troubleshooting Guide

| Issue | Possible Causes | Troubleshooting Steps |

| Low or No this compound Production | 1. Suboptimal media composition. 2. Incorrect pH of the medium. 3. Non-optimal incubation temperature. 4. Inadequate aeration or agitation. 5. Strain instability or degradation. | 1. Screen different carbon and nitrogen sources (see Table 1 & 2 for examples). 2. Adjust the initial pH of the medium to a range of 6.5-7.5 and monitor it during fermentation. 3. Optimize the incubation temperature within the range of 25-35°C. 4. Vary the shaking speed (for flask cultures) or aeration and agitation rates (for bioreactors). 5. Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain. |

| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation procedure (e.g., age of the seed culture, inoculum size). 2. Ensure accurate weighing of media components and consistent sterilization procedures. 3. Calibrate and monitor pH meters, thermometers, and shakers/bioreactors regularly. |

| Presence of Other Colored Metabolites | 1. Production of other anthracyclines or pigments by the Streptomyces strain. | 1. This is common as Streptomyces often produce a mixture of related compounds. 2. Use chromatographic techniques like preparative TLC or column chromatography to separate this compound from other metabolites. |

| Degradation of this compound | 1. Instability of the molecule at certain pH values or in the presence of light. | 1. After extraction, store the purified compound in a dark, cool place. 2. Avoid extreme pH conditions during extraction and purification. |

Data Presentation

Table 1: Effect of Different Carbon Sources on Antibiotic Production by Streptomyces sp.

| Carbon Source (1% w/v) | Relative Antibiotic Production (%)* |

| Starch | 100 |

| Cellobiose | 85 |

| Raffinose | 70 |

| Mannose | 65 |

| Fructose | 60 |

*Data is based on a study on a Streptomyces purpurascens strain producing rhodomycin analogues and is presented as a relative percentage to the best-performing carbon source. Actual values may vary depending on the specific strain and fermentation conditions.[2]

Table 2: Effect of Different Nitrogen Sources on Antibiotic Production by Streptomyces sp.

| Nitrogen Source (1% w/v) | Relative Antibiotic Production (%)* |

| Yeast Extract | 100 |

| Peptone | 90 |

| Casein | 80 |

*Data is based on a study on a Streptomyces purpurascens strain producing rhodomycin analogues and is presented as a relative percentage to the best-performing nitrogen source. Actual values may vary depending on the specific strain and fermentation conditions.[2]

Table 3: Quantitative Impact of Initial pH on Retamycin (an Anthracycline) Production by Streptomyces olindensis

| Initial pH | Maximum Retamycin Concentration (Absorbance Units) | Production Increase Compared to pH 8.0 (%) |

| 6.0 | ~0.86 | 58 |

| 7.0 | ~1.36 | 232 |

| 7.5 | ~0.96 | 43 |

| 8.0 | ~0.41 | 0 |

*This data is for the closely related anthracycline, retamycin, and illustrates the significant impact of pH on production. The optimal pH for this compound may vary.[1]

Experimental Protocols

Protocol 1: Fermentation of Streptomyces for this compound Production

-

Media Preparation: Prepare Glucose Soyabean Meal (GS) medium containing (per liter): 10 g glucose, 10 g soyabean meal, 10 g NaCl, and 1 g CaCO₃. Adjust the initial pH to 7.0 before sterilization.

-

Inoculum Preparation: Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar plate into a 100 mL Erlenmeyer flask containing 25 mL of GS medium. Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours to prepare the seed culture.

-

Production Fermentation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of GS medium with 2.5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 8-10 days.

-

Harvesting: After the incubation period, harvest the entire fermentation broth (cells and supernatant) for extraction.

Protocol 2: Extraction and Preliminary Analysis of this compound

-

Extraction:

-

Transfer the harvested fermentation broth to a separation funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.

-

Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction from the aqueous layer two more times to maximize recovery.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

Preliminary Analysis by Thin Layer Chromatography (TLC):

-

Dissolve a small amount of the crude extract in methanol.

-

Spot the dissolved extract onto a silica gel TLC plate.

-

Develop the TLC plate using a solvent system such as chloroform:methanol (15:1 v/v).

-

This compound will appear as a distinct colored spot (typically red or orange). The Rf value can be compared with a standard if available.

-

Visualizations

Caption: Simplified biosynthetic pathway of this compound.

Caption: Representative regulatory cascade for this compound production.

References

Technical Support Center: Overcoming Solubility Issues of Rhodomycin B

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Rhodomycin B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an anthracycline antibiotic, a class of compounds known for their potent anti-cancer properties.[1][2] Like many complex natural products, this compound has poor water solubility, which can pose significant challenges for its use in biological assays, preclinical studies, and formulation development. Poor aqueous solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What are the general signs of this compound insolubility in my experiment?

You may be experiencing solubility issues if you observe any of the following:

-

Visible particulates or precipitation: The solution appears cloudy, hazy, or contains visible solid particles after attempting to dissolve the compound.

-

Inconsistent results: You observe high variability between experimental replicates.

-

Low biological activity: The observed biological effect is lower than expected, which could be due to the actual concentration of the dissolved compound being much lower than the calculated concentration.

-

Color change or loss of color: While this compound is colored, precipitation can lead to a non-uniform color distribution in your solution.

Q3: What common solvents can be used to prepare a stock solution of this compound?

Based on the solubility of similar compounds, suitable organic solvents for preparing a stock solution of this compound include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

It is crucial to use a minimal amount of the organic solvent for the stock solution to avoid potential solvent-induced effects in your experiments.[1] Always include a vehicle control (the same concentration of the organic solvent in your final assay medium) in your experiments.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:

-

pH Adjustment: The solubility of many compounds is pH-dependent. For anthracyclines like doxorubicin, solubility can be influenced by pH.[3][4][5][6] Systematically testing a range of pH values for your buffer may help identify an optimal pH for this compound solubility.

-

Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to your aqueous buffer can increase the solubility of hydrophobic compounds.

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[7][8]

-

Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its stability and solubility in aqueous media.[9][10][11][12]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.